molecular formula C22H30N2O B4043261 7-(cyclobutylmethyl)-2-(2,3-dihydro-1H-inden-2-yl)-2,7-diazaspiro[4.5]decan-6-one

7-(cyclobutylmethyl)-2-(2,3-dihydro-1H-inden-2-yl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No.: B4043261
M. Wt: 338.5 g/mol
InChI Key: HBJUQFHHBNDTIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(cyclobutylmethyl)-2-(2,3-dihydro-1H-inden-2-yl)-2,7-diazaspiro[4.5]decan-6-one is a useful research compound. Its molecular formula is C22H30N2O and its molecular weight is 338.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.235813585 g/mol and the complexity rating of the compound is 502. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research on ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates, which share a similar diazaspiro[4.5]decane core, indicates potential for antimicrobial and antifungal activities. These compounds have shown effectiveness against a variety of clinically isolated microorganisms, suggesting a broad spectrum of potential applications in developing new antibacterial and antifungal agents (J. Thanusu, V. Kanagarajan, M. Gopalakrishnan, 2011).

Anticancer and Antidiabetic Properties

A study on spirothiazolidines analogs, including 4-(4-Aminophenyl)-1-thia-4-azaspiro[4.5]decan-3-one and its derivatives, showcased significant anticancer activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. Additionally, some derivatives exhibited potent antidiabetic activities by inhibiting alpha-amylase and alpha-glucosidase, highlighting the potential for therapeutic applications in cancer and diabetes treatment (E. M. Flefel, W. El-Sofany, Reem A. K. Al-Harbi, M. El-Shahat, 2019).

Antihypertensive Activity

Another study focused on the synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with various substitutions, which were tested as antihypertensive agents. The research found that specific substitutions on the 8 position of the diazaspiro[4.5]decan-2-one structure could effectively lower blood pressure, indicating potential applications in the treatment of hypertension (J. Caroon, R. Clark, A. Kluge, et al., 1981).

Contributions to Green Chemistry

A green chemical approach to synthesizing 7,9-diaryl-1,4-diazaspiro[4.5]-deca-9-ene-6-ethyl carboxylates through focused microwave irradiation without solvent demonstrates the compound's potential in promoting environmentally friendly synthetic methods. This approach reduces the use of harmful solvents and energy consumption, contributing to green chemistry (J. Thanusu, V. Kanagarajan, M. Gopalakrishnan, 2012).

Properties

IUPAC Name

7-(cyclobutylmethyl)-2-(2,3-dihydro-1H-inden-2-yl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O/c25-21-22(9-4-11-23(21)15-17-5-3-6-17)10-12-24(16-22)20-13-18-7-1-2-8-19(18)14-20/h1-2,7-8,17,20H,3-6,9-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJUQFHHBNDTIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2CCCC3(C2=O)CCN(C3)C4CC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(cyclobutylmethyl)-2-(2,3-dihydro-1H-inden-2-yl)-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 2
Reactant of Route 2
7-(cyclobutylmethyl)-2-(2,3-dihydro-1H-inden-2-yl)-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 3
Reactant of Route 3
7-(cyclobutylmethyl)-2-(2,3-dihydro-1H-inden-2-yl)-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 4
7-(cyclobutylmethyl)-2-(2,3-dihydro-1H-inden-2-yl)-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 5
7-(cyclobutylmethyl)-2-(2,3-dihydro-1H-inden-2-yl)-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 6
7-(cyclobutylmethyl)-2-(2,3-dihydro-1H-inden-2-yl)-2,7-diazaspiro[4.5]decan-6-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.